Comparative Antihypertensive Potency: Amosulalol vs. Labetalol and Arotinolol in SHR
In conscious spontaneously hypertensive rats (SHR), oral amosulalol demonstrated a dose-dependent antihypertensive effect with a duration exceeding 10 hours at higher doses (10 and 30 mg/kg). In a direct comparative study, amosulalol was approximately threefold more potent than both labetalol and arotinolol in decreasing blood pressure [1].
| Evidence Dimension | Antihypertensive potency in decreasing blood pressure |
|---|---|
| Target Compound Data | Amosulalol: dose-dependent BP reduction, duration >10 h at 10-30 mg/kg p.o. |
| Comparator Or Baseline | Labetalol; Arotinolol |
| Quantified Difference | Amosulalol approximately 3-fold more potent than labetalol and arotinolol |
| Conditions | Conscious spontaneously hypertensive rats (SHR); single oral administration |
Why This Matters
This threefold potency advantage enables lower dosing for equivalent blood pressure reduction in preclinical hypertension models, directly impacting compound selection for cardiovascular research.
- [1] Inagaki O, Sudoh K, Shibasaki M, Nakagawa C, Honda K. Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol, a combined alpha- and beta-adrenoceptor antagonist, in hypertensive rats. J Cardiovasc Pharmacol. 1994 Nov;24(5):794-802. View Source
